molecular formula C9H5ClO3 B2925944 7-Chloro-1-benzofuran-3-carboxylic acid CAS No. 1169490-60-1

7-Chloro-1-benzofuran-3-carboxylic acid

Cat. No.: B2925944
CAS No.: 1169490-60-1
M. Wt: 196.59
InChI Key: MOPRSSLPVFTAGU-UHFFFAOYSA-N
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Description

7-Chloro-1-benzofuran-3-carboxylic acid is a chemical compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a chloro group at the 7-position and a carboxylic acid group at the 3-position makes this compound particularly interesting for various scientific research applications.

Scientific Research Applications

7-Chloro-1-benzofuran-3-carboxylic acid has a wide range of scientific research applications:

Safety and Hazards

The safety information for 7-Chloro-1-benzofuran-3-carboxylic acid includes several precautionary statements such as avoiding breathing dust/fume/gas/mist/vapours/spray, and not getting it in eyes, on skin, or on clothing . It also includes hazard statements such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzofuran compounds like 7-Chloro-1-benzofuran-3-carboxylic acid have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are considered potential natural drug lead compounds . Future research directions could include the development of novel methods for constructing benzofuran rings and the exploration of their biological activities and potential applications as drugs .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can have enhanced biological activities .

Comparison with Similar Compounds

    Benzofuran: The parent compound without the chloro and carboxylic acid groups.

    7-Chloro-1-benzofuran: Lacks the carboxylic acid group.

    1-Benzofuran-3-carboxylic acid: Lacks the chloro group.

Uniqueness: 7-Chloro-1-benzofuran-3-carboxylic acid is unique due to the presence of both the chloro and carboxylic acid groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

7-chloro-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO3/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPRSSLPVFTAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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